molecular formula C16H17N5O4 B2993679 3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034559-19-6

3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2993679
CAS No.: 2034559-19-6
M. Wt: 343.343
InChI Key: OCIAENIJFXCXPP-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Applications

Compounds structurally related to 3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, benzothiazoles and their derivatives, including oxadiazoles, have shown potent antimicrobial properties, suggesting that similar compounds could also be effective in this domain (E. Abbas et al., 2015). Moreover, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have demonstrated significant in vitro antitubercular activities, indicating the potential of related compounds in tuberculosis treatment (N. Nayak et al., 2016).

Anti-inflammatory and Analgesic Effects

The synthesis of novel derivatives from visnaginone and khellinone, which include oxadiazole units, has led to the identification of compounds with notable anti-inflammatory and analgesic properties. These findings imply that structurally related compounds might also possess similar therapeutic benefits, highlighting their potential in the development of new anti-inflammatory and analgesic drugs (A. Abu‐Hashem et al., 2020).

Applications in Organic Electronics

The design and synthesis of iridium(III) complexes bearing oxadiazol-substituted amide ligands have been explored for their applications in green phosphorescent organic light-emitting diodes (OLEDs). These complexes have demonstrated high efficiency and low efficiency roll-off, suggesting that similar compounds, including those with oxadiazole and benzamide groups, could be promising candidates for the development of efficient phosphors in OLEDs (Fu-Lin Zhang et al., 2016).

Properties

IUPAC Name

3,5-dimethoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-21-9-11(7-18-21)15-19-14(25-20-15)8-17-16(22)10-4-12(23-2)6-13(5-10)24-3/h4-7,9H,8H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIAENIJFXCXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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